molecular formula C13H17NO5 B3955182 N-[3-(4-methoxyphenyl)-3-oxopropyl]serine

N-[3-(4-methoxyphenyl)-3-oxopropyl]serine

Cat. No.: B3955182
M. Wt: 267.28 g/mol
InChI Key: YJNBSQQRRLTMJN-UHFFFAOYSA-N
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Description

N-[3-(4-methoxyphenyl)-3-oxopropyl]serine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a ketone group, and a serine moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

3-hydroxy-2-[[3-(4-methoxyphenyl)-3-oxopropyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-19-10-4-2-9(3-5-10)12(16)6-7-14-11(8-15)13(17)18/h2-5,11,14-15H,6-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNBSQQRRLTMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCNC(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxyphenyl)-3-oxopropyl]serine typically involves the reaction of 4-methoxyphenylacetic acid with serine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high efficiency and yield, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxyphenyl)-3-oxopropyl]serine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-[3-(4-methoxyphenyl)-3-oxopropyl]serine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-methoxyphenyl)-3-oxopropyl]serine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The methoxyphenyl group and the serine moiety play crucial roles in binding to target proteins and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-hydroxyphenyl)-3-oxopropyl]serine
  • N-[3-(4-ethoxyphenyl)-3-oxopropyl]serine
  • N-[3-(4-methylphenyl)-3-oxopropyl]serine

Uniqueness

N-[3-(4-methoxyphenyl)-3-oxopropyl]serine is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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